molecular formula C22H16ClI2N2+ B8234063 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride

1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride

Cat. No.: B8234063
M. Wt: 597.6 g/mol
InChI Key: MIIHPWXAKGRTGG-UHFFFAOYSA-M
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Description

4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) is a chemical compound with the molecular formula C22H16ClI2N2+. It is a white to pale yellow solid that is soluble in organic solvents but has low solubility in water. This compound belongs to the class of quaternary ammonium salts and is known for its toxicity. It is commonly used as a raw material in the production of insecticides and herbicides .

Preparation Methods

The synthesis of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) typically involves chemical synthesis routes. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction conditions usually require a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form bipyridinium derivatives.

    Reduction: Reduction reactions can convert it into its corresponding bipyridine form.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodophenyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) involves its interaction with cellular components. As a quaternary ammonium compound, it disrupts cell membranes and interferes with cellular processes. The molecular targets include enzymes and proteins involved in cellular respiration and metabolism. The compound’s toxicity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .

Comparison with Similar Compounds

4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16I2N2.ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;/h1-16H;1H/q+2;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIHPWXAKGRTGG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClI2N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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